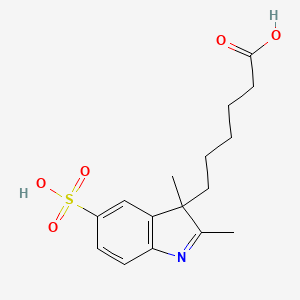

6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid

Description

Properties

IUPAC Name |

6-(2,3-dimethyl-5-sulfoindol-3-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11-16(2,9-5-3-4-6-15(18)19)13-10-12(23(20,21)22)7-8-14(13)17-11/h7-8,10H,3-6,9H2,1-2H3,(H,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCMZZOTVCLUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)CCCCCC(=O)O)C=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

The primary synthetic route involves the condensation of 4-hydrazinobenzenesulfonic acid (10 mmol) with 7-acetyloctanoic acid (15 mmol) in glacial acetic acid under reflux for 6–12 hours. The reaction proceeds via Fischer indole synthesis, where the acetyl group facilitates cyclization to form the indole core.

Key Parameters

-

Solvent : Glacial acetic acid (50 mL per 25 g of hydrazine derivative)

-

Temperature : Reflux (~118°C)

-

Time : 6–12 hours

Work-Up and Purification

Post-reaction, acetic acid is removed under reduced pressure, yielding a solid residue. The crude product is dissolved in methanol and reprecipitated using a saturated potassium hydroxide solution in isopropanol. Further purification is achieved via C18 reversed-phase column chromatography with a water/methanol gradient.

Characterization Data

-

IR Spectroscopy : Peaks at 2930 cm⁻¹ (C-H stretch), 2597 cm⁻¹ (S-O stretch), and 1719 cm⁻¹ (C=O stretch).

-

¹H NMR (D₂O) : δ 7.6–8.1 (aromatic protons), 2.2 ppm (CH₂-COOH), 1.2–1.6 ppm (alkyl chain), 1.60 ppm (indole methyl groups).

Alternative Synthesis Using 7-Methyl-8-Oxononanoic Acid

Modified Reaction Pathway

A variation substitutes 7-acetyloctanoic acid with 7-methyl-8-oxononanoic acid (15 mmol) under similar reflux conditions. This method reduces reaction time to 6 hours but requires HPLC purification.

Key Parameters

-

Solvent : Glacial acetic acid (10 mL per 1.88 g hydrazine derivative)

-

Time : 6 hours

Purification via Preparative HPLC

The crude product (100% yield) is purified using a semi-preparative C18 column with a 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient.

Yield : 3.4 g (100% crude), with final purity >95% after HPLC.

Spectral Analysis

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

| Parameter | Method 1 (7-Acetyloctanoic Acid) | Method 2 (7-Methyl-8-Oxononanoic Acid) |

|---|---|---|

| Reaction Time | 12 hours | 6 hours |

| Crude Yield | 40% | 100% |

| Purification Technique | C18 Column Chromatography | Preparative HPLC |

| Final Purity | >90% | >95% |

Method 2 offers higher crude yields but demands advanced purification infrastructure, making Method 1 more accessible for small-scale synthesis.

Solubility and Stability

The compound exists as an inner salt (3-(5-carboxypentyl)-2,3-dimethyl-5-sulfoindolium), enhancing water solubility. Decomposition above 250°C necessitates storage in anhydrous conditions.

Industrial-Scale Considerations

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions: 6-(2,3-Dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indoles or esters.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid exhibit promising anticancer properties. For instance, research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Inhibition of Cancer Cell Lines

A study published in Journal of Medicinal Chemistry reported that a derivative of this compound showed a significant reduction in viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may help mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In vivo studies have shown that administration of this compound in rodent models resulted in improved memory functions and reduced markers of oxidative stress in the brain.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Its sulfonic acid group enhances its interaction with enzyme active sites.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 10 |

| Lipoxygenase (LOX) | Non-competitive | 25 |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, showing its ability to scavenge free radicals effectively.

Case Study: DPPH Assay Results

In DPPH radical scavenging assays, the compound exhibited an EC50 value of 30 µM, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Dye and Pigment Development

The unique chromophoric properties of the indole structure allow for applications in dye chemistry. The compound can be utilized as a precursor for synthesizing novel dyes with enhanced lightfastness and color properties.

Case Study: Synthesis of Indole-based Dyes

Research has demonstrated the successful application of this compound in creating indole-based dyes for textile applications, achieving vibrant colors with good wash fastness ratings.

Mechanism of Action

The mechanism by which 6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfo group and the indole core structure play a crucial role in its biological activity, influencing its binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-(2,3-Dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid

- CAS No.: 407627-51-4

- Molecular Formula: C₁₆H₂₁NO₅S

- Molecular Weight : 339.41 g/mol

Structural Features: This compound consists of a hexanoic acid chain linked to a substituted indole core. The indole moiety is functionalized with a sulfonic acid group at position 5, methyl groups at positions 2 and 3, and a hydrogen atom at position 1, forming an inner salt structure .

Synthesis: The compound is synthesized via the Fischer indole methodology. Starting from 7-methyl-8-oxononanoic acid, it undergoes arylation with 4-hydrazinebenzene sulfonic acid, followed by cyclization and decarboxylation. The reported yield is 52% .

Applications :

Primarily used as a biochemical reagent in research settings, particularly in studies involving indole derivatives and sulfonated organic compounds .

Comparison with Structurally Similar Compounds

6-(2-Methyl-5-sulfo-1H-indol-3-yl)hexanoic Acid

- CAS No.: Not explicitly provided (synthesized in ).

- Molecular Formula: C₁₅H₁₉NO₅S

- Key Differences :

- Implications :

- Reduced steric hindrance may enhance solubility or reactivity.

- Differences in biological activity due to altered substituent patterns.

2-(6-Methyl-1H-indol-3-yl)acetic Acid

- CAS No.: 52531-20-1

- Molecular Formula: C₁₁H₁₁NO₂

- Key Differences: Shorter carboxylic acid chain (acetic acid vs. hexanoic acid). Sulfonic acid group absent; instead, a 6-methyl substituent is present.

- Safety Profile: No GHS classification, unlike the target compound, which has unstudied toxicology .

- Applications :

6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid

- CAS No.: Not explicitly provided (synthesized in ).

- Molecular Formula: C₁₈H₂₅NO₄

- Key Differences: Contains a phenoxyacetamide group instead of an indole ring. Synthesized via acid chloride coupling with 6-amino-n-caproic acid (95% yield) .

5-Amino-6-(ethylsulfanyl)-3-methylhexanoic Acid

- CAS No.: 2060031-48-1

- Molecular Formula: C₉H₁₉NO₂S

- Key Differences: Lacks the indole core; features an amino group and ethylsulfanyl substituent. Smaller molecular weight (205.32 g/mol vs. 339.41 g/mol).

- Reactivity: The thioether and amino groups may confer distinct redox properties compared to the sulfonated indole .

Physicochemical and Functional Comparison

Key Research Findings

- Sulfonic Acid Impact: The sulfonic acid group in the target compound enhances water solubility compared to non-sulfonated analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid .

- Steric Effects: The 2,3-dimethyl substitution on the indole ring may reduce enzymatic degradation in biological systems compared to mono-methylated derivatives .

- Synthetic Challenges: Fischer indole synthesis (used for the target compound) generally provides moderate yields (52–58%), whereas acid chloride coupling (e.g., phenoxy derivatives) achieves higher yields (up to 95%) .

Biological Activity

6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid, also known as 3H-Indole-3-hexanoic acid, 2,3-dimethyl-5-sulfo-, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H21NO5S

- Molecular Weight : 339.41 g/mol

- CAS Number : 407627-51-4

The compound features an indole structure with a hexanoic acid side chain and a sulfonic acid group, contributing to its unique biological profile.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study employing the DPPH (1,1-Diphenyl-2-Picrylhydrazyl) method demonstrated that extracts containing this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, similar indole derivatives have been reported to inhibit bacterial growth significantly, suggesting potential applications in developing antimicrobial agents .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes related to metabolic disorders:

- α-Amylase Inhibition : This compound has shown promise in inhibiting α-amylase activity, which is crucial for managing blood glucose levels in diabetic patients .

- Xanthine Oxidase Inhibition : The anti-xanthine oxidase activity of similar compounds indicates potential benefits in treating conditions associated with oxidative stress and inflammation .

Case Studies and Research Findings

- Study on Antioxidant Activity :

- Antimicrobial Efficacy :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 6-(2,3-dimethyl-5-sulfo-3H-indol-3-yl)hexanoic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core followed by sulfonation and hexanoic acid coupling. Purification can be achieved via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/methanol). For sulfonated compounds, ion-exchange chromatography may enhance purity by removing unreacted sulfonic acid residues .

Q. How can researchers analytically characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the indole ring and hexanoic acid chain.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., sulfonic acid S=O stretches at ~1040 cm⁻¹, carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to oxidizers, moisture, and high temperatures (>40°C), as sulfonic acid groups may hydrolyze or degrade. Monitor stability via periodic HPLC analysis .

Q. Which quantification methods are suitable for this compound in biological matrices?

- Methodological Answer : Employ stable isotope dilution-gas chromatography-mass spectrometry (SID-GC-MS) for sensitive detection in serum or tissue homogenates. Derivatize the carboxylic acid group with pentafluorobenzyl bromide to enhance volatility. Internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodological Answer : Apply Design of Experiments (DOE) to evaluate variables (temperature, solvent ratio, catalyst loading). Use response surface methodology (RSM) to model interactions. Computational tools (e.g., COMSOL Multiphysics) simulate reaction kinetics and mass transfer limitations .

Q. What experimental approaches assess the compound’s stability under extreme pH or oxidative conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Oxidative Stress : Expose to hydrogen peroxide (0.1–3% v/v) and monitor degradation via LC-MS.

- pH Variability : Incubate in buffers (pH 2–12) and track changes using UV-Vis spectroscopy (λmax shifts indicate structural alterations) .

Q. How can researchers investigate interactions between this compound and target proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis studies on key protein residues .

Q. What computational models predict the compound’s behavior in biological systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate pharmacokinetic properties (logP, bioavailability). Molecular dynamics (MD) simulations (e.g., GROMACS) assess membrane permeability and intracellular trafficking .

Q. How should conflicting analytical data (e.g., NMR vs. LC-MS results) be resolved?

- Methodological Answer : Cross-validate with orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.